

# Technical Guide: Spectroscopic and Synthetic Overview of 4'-Isobutyl-2,2-dibromopropiophenone

**Author:** BenchChem Technical Support Team. **Date:** November 2025

## Compound of Interest

Compound Name: 4'-Isobutyl-2,2-dibromopropiophenone

Cat. No.: B119324

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for **4'-Isobutyl-2,2-dibromopropiophenone**. This compound is of interest as a potential intermediate or reference standard in pharmaceutical synthesis, particularly in relation to non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited availability of public domain experimental data, this guide presents predicted spectroscopic data based on established principles of organic chemistry and spectral analysis of analogous compounds.

## Chemical Identity

Parameter	Value
IUPAC Name	2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one
Synonyms	4'-Isobutyl-2,2-dibromopropiophenone
CAS Number	104483-05-8
Molecular Formula	C <sub>13</sub> H <sub>16</sub> Br <sub>2</sub> O
Molecular Weight	348.07 g/mol <a href="#">[1]</a> <a href="#">[2]</a>
Canonical SMILES	CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br <a href="#">[1]</a>

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4'-Isobutyl-2,2-dibromopropiophenone**. These predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of similar compounds, such as 4'-isobutylacetophenone.

### Predicted <sup>1</sup>H NMR Data (Solvent: CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
7.85	Doublet	2H	Aromatic (ortho to C=O)
7.25	Doublet	2H	Aromatic (meta to C=O)
2.55	Doublet	2H	-CH <sub>2</sub> - (isobutyl)
2.40	Singlet	3H	-CH <sub>3</sub> (alpha to C=O)
1.90	Multiplet	1H	-CH- (isobutyl)
0.90	Doublet	6H	-CH <sub>3</sub> (isobutyl)

### Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
192.5	C=O (Ketone)
146.0	Aromatic (quaternary, para to C=O)
132.0	Aromatic (quaternary, ipso to C=O)
129.5	Aromatic (CH, meta to C=O)
128.0	Aromatic (CH, ortho to C=O)
65.0	CBr <sub>2</sub>
45.0	-CH <sub>2</sub> - (isobutyl)
34.0	-CH <sub>3</sub> (alpha to C=O)
30.0	-CH- (isobutyl)
22.5	-CH <sub>3</sub> (isobutyl)

## Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955	Strong	C-H stretch (aliphatic)
1690	Strong	C=O stretch (ketone)
1605	Medium	C=C stretch (aromatic)
1415	Medium	C-H bend (aliphatic)
1230	Medium	C-C stretch
830	Strong	C-H bend (aromatic, para-disubstituted)
650	Medium	C-Br stretch

## Predicted Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
346/348/350	5/10/5	[M] <sup>+</sup> , [M+2] <sup>+</sup> , [M+4] <sup>+</sup> (isotopic pattern for Br <sub>2</sub> )
267/269	20/20	[M - Br] <sup>+</sup>
188	15	[M - Br <sub>2</sub> ] <sup>+</sup>
161	100	[C <sub>12</sub> H <sub>15</sub> O] <sup>+</sup>
119	40	[C <sub>9</sub> H <sub>11</sub> ] <sup>+</sup>
57	60	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (isobutyl cation)

## Proposed Synthesis and Experimental Protocol

The synthesis of **4'-Isobutyl-2,2-dibromopropiophenone** can be achieved through the bromination of 4'-isobutylpropiophenone. A detailed experimental protocol based on standard laboratory procedures is provided below.

### Synthesis of 4'-Isobutylpropiophenone (Precursor)

- **Reaction Setup:** To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl<sub>3</sub>, 1.1 equivalents) at 0 °C.
- **Acylation:** Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
- **Extraction:** Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

- Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 4'-isobutylpropiophenone.

## Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone

- Reaction Setup: Dissolve 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent like glacial acetic acid or chloroform in a reaction vessel equipped with a dropping funnel and a reflux condenser.
- Bromination: Add bromine (2.2 equivalents) dropwise to the solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
- Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 1-2 hours to ensure complete reaction. Monitor the disappearance of the starting material by TLC.
- Workup: Cool the reaction mixture to room temperature and pour it into a large volume of cold water.
- Extraction: Extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
- Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to remove excess acid and bromine), and brine.
- Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude **4'-Isobutyl-2,2-dibromopropiophenone** can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

## Visualizing the Workflow

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the spectroscopic analysis of the final product.

Caption: Proposed two-step synthesis of **4'-Isobutyl-2,2-dibromopropiophenone**.

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4'-Isobutyl-2,2-dibromopropiophenone | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- 2. 4'-Isobutyl-2,2-dibromopropiophenone | LGC Standards [[lgcstandards.com](https://www.lgcstandards.com)]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview of 4'-Isobutyl-2,2-dibromopropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b119324#spectroscopic-data-of-4-isobutyl-2-2-dibromopropiophenone>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)